molecular formula C16H15ClN2O B594349 4-Amino-6-methoxy-2-phenylquinoline hydrochloride CAS No. 132346-95-3

4-Amino-6-methoxy-2-phenylquinoline hydrochloride

Cat. No.: B594349
CAS No.: 132346-95-3
M. Wt: 286.759
InChI Key: SEJMMGFIJVEEKK-UHFFFAOYSA-N
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Description

4-Amino-6-methoxy-2-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-2-phenylquinoline hydrochloride typically involves the reaction of 6-methoxy-2-phenylquinoline with an amination reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxy-2-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-6-methoxy-2-phenylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxy-2-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison: 4-Amino-6-methoxy-2-phenylquinoline hydrochloride is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-methoxy-2-phenylquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O.ClH/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11;/h2-10H,1H3,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJMMGFIJVEEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697766
Record name 6-Methoxy-2-phenylquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132346-95-3
Record name 6-Methoxy-2-phenylquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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